molecular formula C17H29F2NSn B1317846 3,5-Difluoro-4-(tributylstannyl)pyridine CAS No. 765916-82-3

3,5-Difluoro-4-(tributylstannyl)pyridine

Cat. No. B1317846
CAS RN: 765916-82-3
M. Wt: 404.1 g/mol
InChI Key: ITBMRVUPEVXILF-UHFFFAOYSA-N
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Description

“3,5-Difluoro-4-(tributylstannyl)pyridine” is a chemical compound with the molecular formula C17H29F2NSn . It has a molecular weight of 404.13 . It is typically stored in a refrigerator and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H2F2N.3C4H9.Sn/c6-4-1-5(7)3-8-2-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 404.13 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Electropolymerization

A novel catalytic system has been developed for the coupling of thienylstannanes with 3,5-dibromopyridine, leading to the synthesis of 3,5-bis(thienyl)pyridines. These compounds, upon electropolymerization, yield new electrochromic polymers with enhanced electrochemical stability when the pyridine nitrogen atom is alkylated or complexed. This suggests a route for the stable copolymerization of thiophene and pyridine derivatives, potentially applicable in materials science for the development of stable, electrochromic materials (Krompiec et al., 2008).

Multifunctional Heterocycles Synthesis

Utilizing 2,4,6-Tribromo-3,5-difluoro-pyridine as a starting material, various multifunctional pyridine derivatives have been synthesized. This includes nucleophilic substitution reactions that enable the synthesis of complex heterocycles, indicating the versatility of halogenated pyridines as precursors for multifunctional compounds. Such processes highlight the potential of 3,5-difluoro-4-(tributylstannyl)pyridine derivatives in organic synthesis and drug development (Benmansour et al., 2001).

Pyridine Derivatives in Material Science

The formation of hypervalent complexes with pyridine derivatives through intermolecular silicon...nitrogen interactions has been reported. This finding is significant for the development of new materials with potential applications in supramolecular chemistry and material science, demonstrating the utility of pyridine derivatives in forming complex structures with unique properties (Nakash et al., 2005).

Safety and Hazards

“3,5-Difluoro-4-(tributylstannyl)pyridine” is classified as dangerous with the signal word "Danger" . It has several hazard statements including H301, H302, H312, H315, H318, H319, H332, H335, and H410 . These codes indicate various hazards including toxicity if swallowed or inhaled, skin and eye irritation, and environmental hazards .

properties

IUPAC Name

tributyl-(3,5-difluoropyridin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-1-5(7)3-8-2-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBMRVUPEVXILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29F2NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586032
Record name 3,5-Difluoro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

765916-82-3
Record name 3,5-Difluoro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoro-4-(tributylstannyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butyl lithium (1.0 eq, 76 mmol, 47.6 mL, 1.6 M in hexanes) was added via dropping funnel to a solution of diisopropylamine (1.05 eq, 80 mmol, 11.2 mL) in THF (300 mL) at −78° C. under nitrogen (N2). The solution was stirred for 30 min at −78° C., then a solution of 3,5-difluoropyridine (1.05 eq, 80 mmol, 9.2 g) in THF (20 mL) was added dropwise via syringe. A beige precipitate was observed to form. The reaction stirred at −78° C. for 90 min then tributyltin chloride (1.0 eq, 76 mmol, 20.7 mL) was added dropwise via syringe and the resulting solution allowed to warm to RT over 2 h. Water (5 mL) was added, then roughly 250 mL of THF was removed on a rotary evaporator. The resulting material was diluted with diethyl ether (350 mL) and washed successively with water (2×200 mL), saturated sodium chloride solution (1×150 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to afford the 3,5-Difluoro-4-tributylstannanyl-pyridine as a colourless oil (27.5 g, 88%). This material was used crude without further purification.
Quantity
47.6 mL
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
tributyltin chloride
Quantity
20.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

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